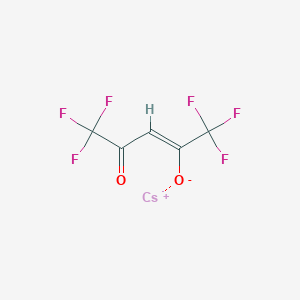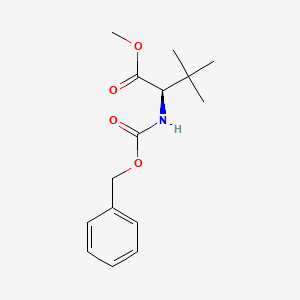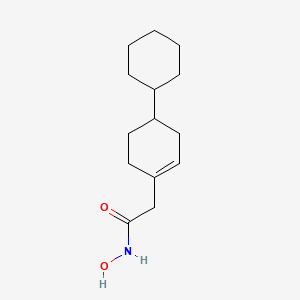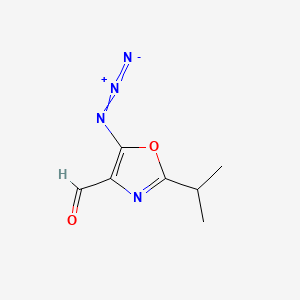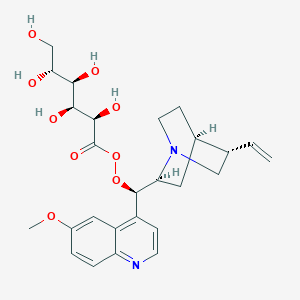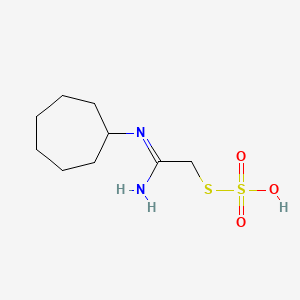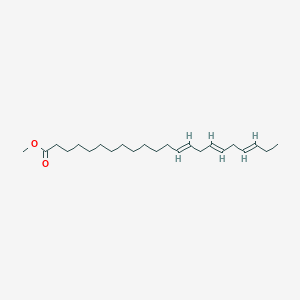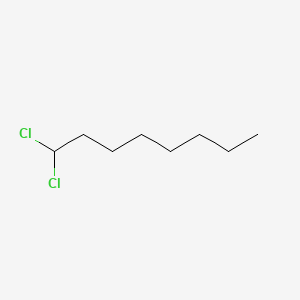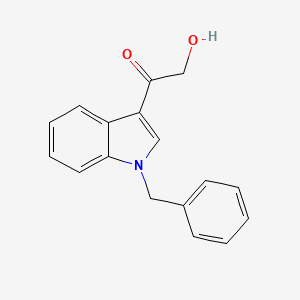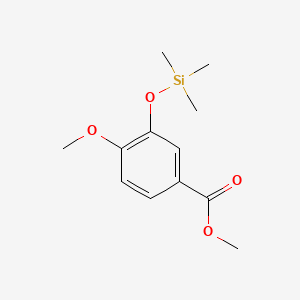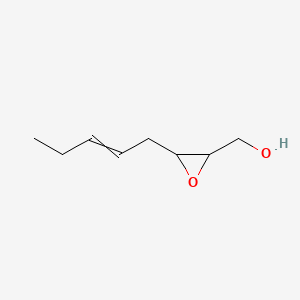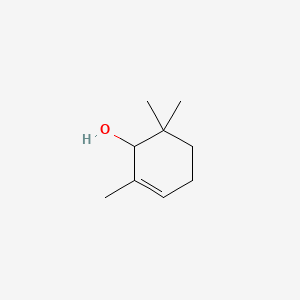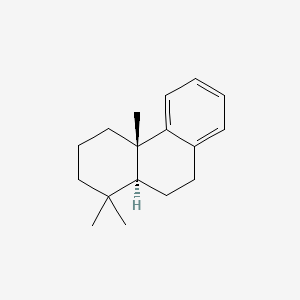
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is a complex organic compound with the molecular formula C20H32. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by its unique structural features, including multiple chiral centers and a hexahydro configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene typically involves multi-step organic reactions. One common approach is the hydrogenation of phenanthrene derivatives under specific conditions to achieve the hexahydro configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts to further hydrogenate the compound.
Substitution: Electrophilic substitution reactions can occur at specific positions on the phenanthrene ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
The major products formed from these reactions include various oxidized derivatives, fully hydrogenated compounds, and substituted phenanthrene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new pharmaceuticals.
Medicine
In medicine, the compound’s derivatives are being investigated for their potential therapeutic applications. Studies have shown promising results in the treatment of certain diseases, although further research is needed to fully understand its efficacy and safety.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound of (4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene, phenanthrene is a polycyclic aromatic hydrocarbon with a similar structure but lacks the hexahydro configuration.
Hexahydrophenanthrene: A fully hydrogenated derivative of phenanthrene, similar to this compound but without the specific chiral centers and methyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
471-79-4 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
(4aS,10aS)-1,1,4a-trimethyl-2,3,4,9,10,10a-hexahydrophenanthrene |
InChI |
InChI=1S/C17H24/c1-16(2)11-6-12-17(3)14-8-5-4-7-13(14)9-10-15(16)17/h4-5,7-8,15H,6,9-12H2,1-3H3/t15-,17+/m0/s1 |
InChI Key |
HOJLWWVMRBERAQ-DOTOQJQBSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CCC3=CC=CC=C23)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC=CC=C32)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


